

Application Notes and Protocols for In Vivo Delivery of SB 415286

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Compound of Interest

Compound Name: SB 415286

Cat. No.: B1681499

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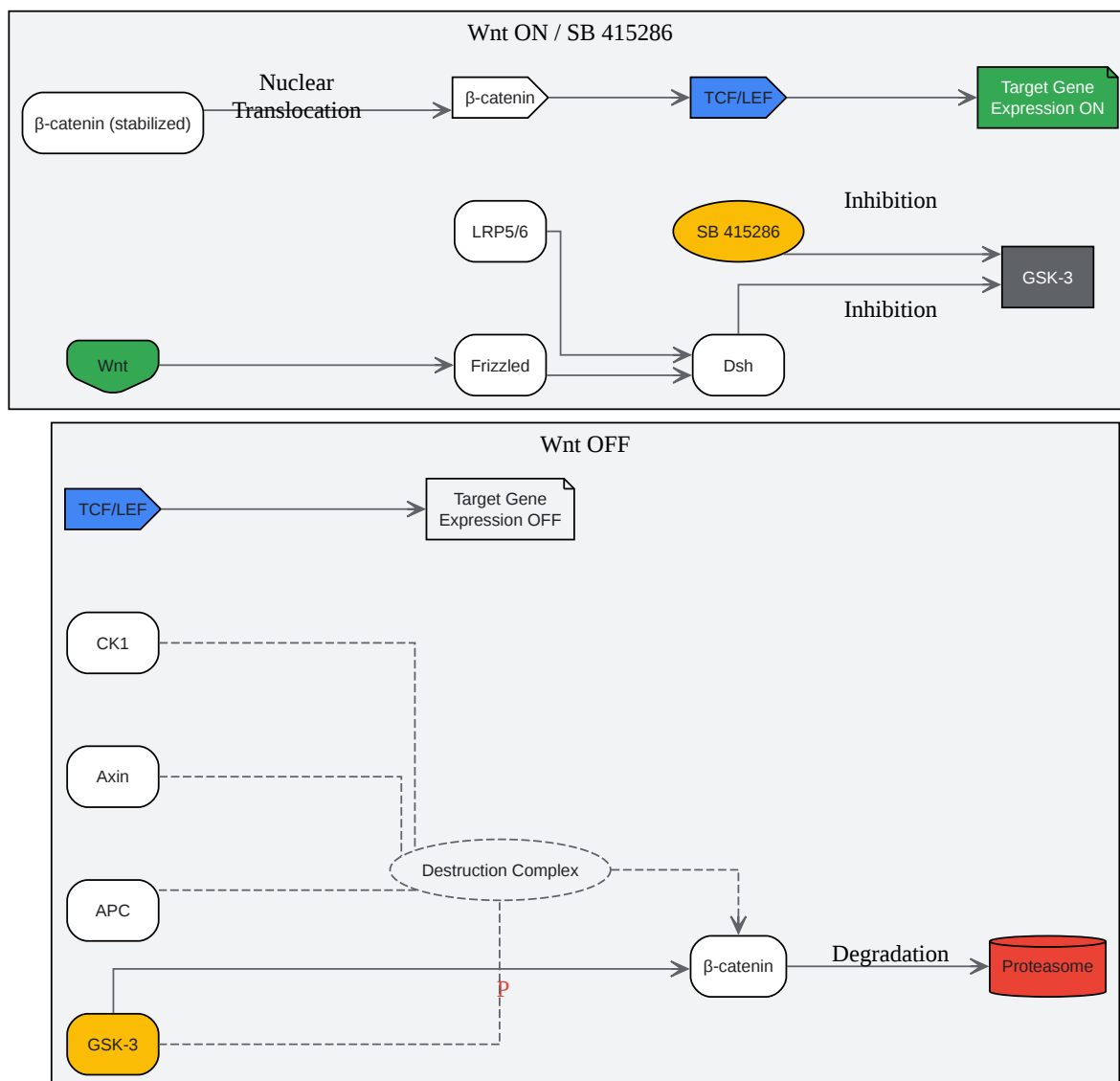
For Researchers, Scientists, and Drug Development Professionals

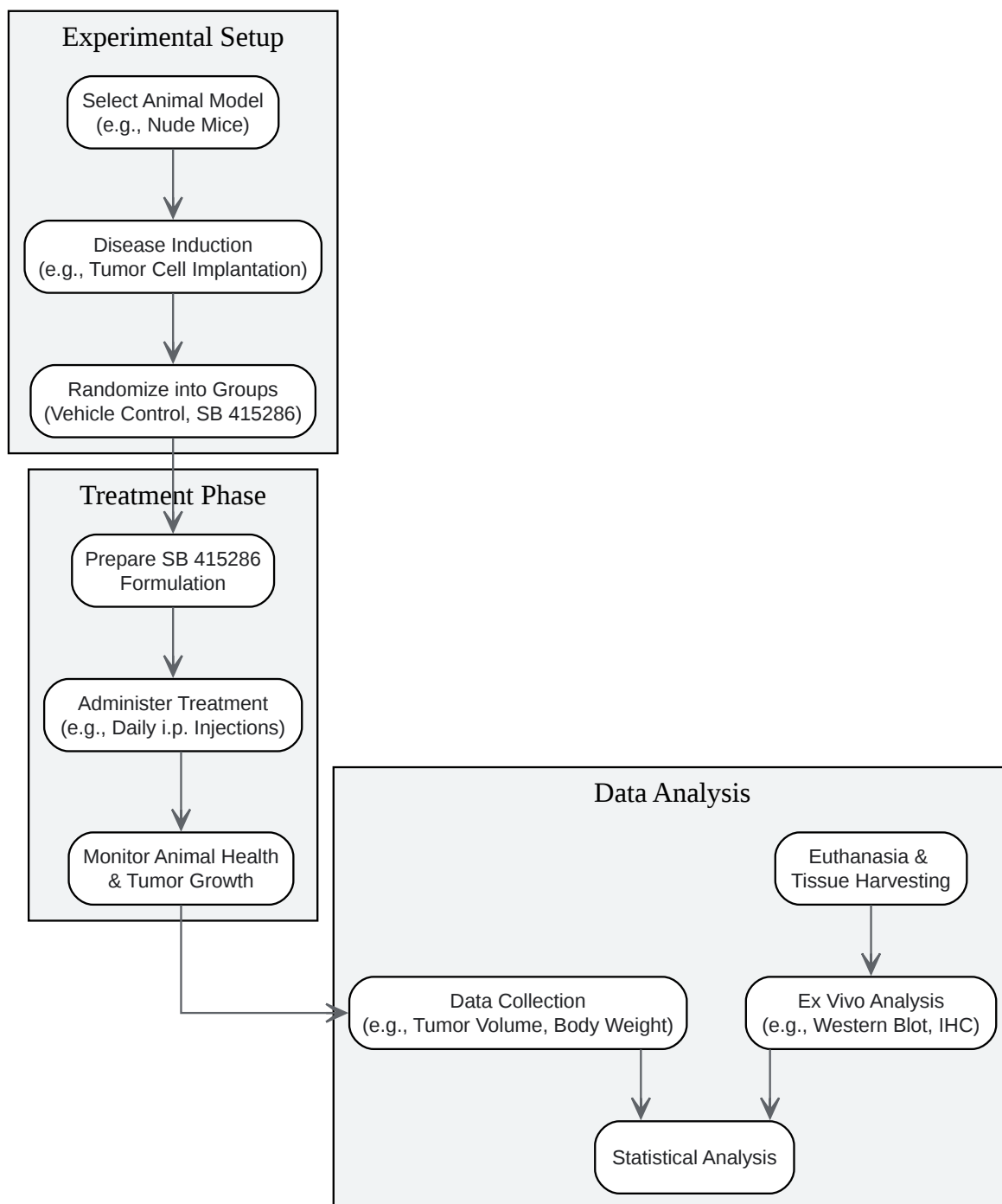
Introduction

SB 415286 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in a variety of cellular processes, including metabolism, inflammation, and cell fate. Its ability to modulate the Wnt/ β -catenin signaling pathway has made it a valuable tool in preclinical research for various conditions, including neurodegenerative diseases, inflammatory disorders, and cancer. These application notes provide detailed protocols for the in vivo delivery of **SB 415286**, summarizing key quantitative data and experimental procedures from published studies.

Mechanism of Action: GSK-3 Inhibition and β -Catenin Stabilization

SB 415286 exerts its biological effects primarily through the competitive inhibition of ATP binding to GSK-3 α and GSK-3 β . In the canonical Wnt signaling pathway, GSK-3 is a critical component of a "destruction complex" that phosphorylates β -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, **SB 415286** prevents the phosphorylation of β -catenin, leading to its stabilization and accumulation in the cytoplasm. This allows β -catenin to translocate to the nucleus, where it acts as a transcriptional co-activator, modulating the expression of target genes involved in cell proliferation, differentiation, and survival.^{[1][2][3][4]}





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